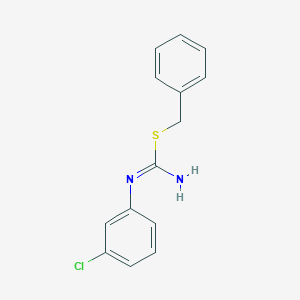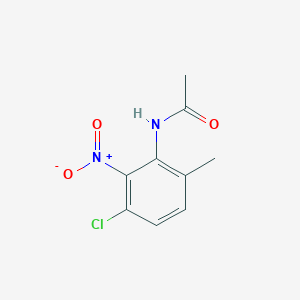
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, along with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide typically involves the reaction of 3-chloro-6-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloro-6-methyl-2-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Procedure: The 3-chloro-6-methyl-2-nitroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-6-methyl-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-6-methyl-2-nitrobenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar structure but lacks the chloro and methyl groups.
N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.
N-(3-chloro-4-methyl-2-nitrophenyl)acetamide: Similar structure with different positions of the substituents.
Uniqueness
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
13852-52-3 |
|---|---|
Molekularformel |
C9H9ClN2O3 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI-Schlüssel |
NMHJFCVDMZHQHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


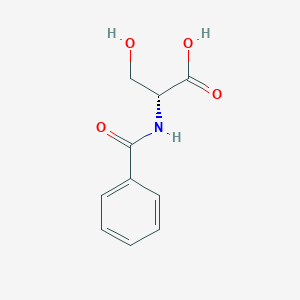
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)

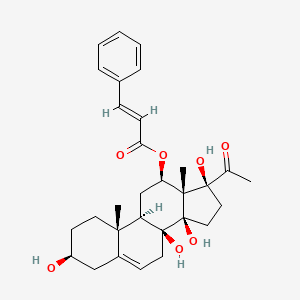
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
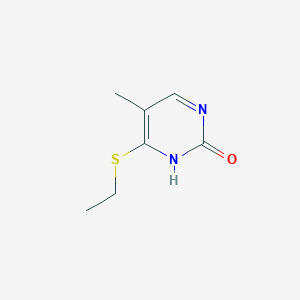
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
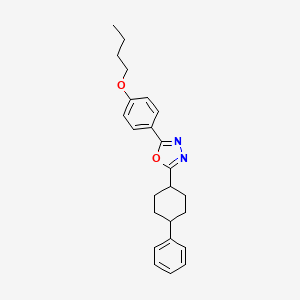
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
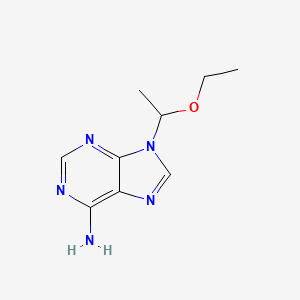

![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
